molecular formula C20H20FN3OS B2509837 4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897476-10-7

4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2509837
CAS No.: 897476-10-7
M. Wt: 369.46
InChI Key: UGFARBJIRVTHJS-UHFFFAOYSA-N
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Description

4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a 4-ethyl substituent on the benzothiazole core and a piperazine ring at position 2, which is further functionalized with a 4-fluorobenzoyl group.

For example, derivatives with similar piperazine-linked aromatic groups demonstrate antimicrobial and antitubercular properties .

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-2-14-4-3-5-17-18(14)22-20(26-17)24-12-10-23(11-13-24)19(25)15-6-8-16(21)9-7-15/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFARBJIRVTHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antimicrobial Activity (Benzothiazole Derivatives with Piperazine/Amino Substituents)

Compound ID Substituent at Position 2 MIC (µg/mL) Against S. aureus MIC (µg/mL) Against P. aeruginosa MIC (µg/mL) Against C. albicans Reference
BZ5 4-(Azepan-1-yl)but-2-yn-1-yl 15.62 >125 15.62
BZ7 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl 31.25 31.25 >125
Target 4-(4-Fluorobenzoyl)piperazine Not tested Not tested Not tested -

Antitubercular Activity of 2-Aryl Benzothiazoles

In a study on 2-aryl benzothiazoles (e.g., compounds 3a–3e in ), substituents like 4-chlorobenzoyl (3e) or trifluoromethyl (3c) demonstrated moderate inhibitory effects against Mycobacterium tuberculosis H37Rv. The target compound’s 4-fluorobenzoyl group, with its electronegative fluorine atom, may similarly enhance interactions with bacterial enzymes, though direct data are unavailable .

Biological Activity

4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structure that combines a benzothiazole moiety with a piperazine derivative, which may contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₃S
  • IUPAC Name : this compound

The compound's structure is pivotal for its interaction with biological targets and its subsequent pharmacological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of derivatives related to this compound. For instance, compounds containing similar piperazine and benzothiazole structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or proliferation.
  • Receptor Modulation : It could act on various receptors influencing cell signaling pathways associated with growth and survival.
  • Cytotoxic Effects : The compound may induce apoptosis in cancer cells through various pathways.

Case Studies

Several case studies have documented the biological activity of this compound and its derivatives:

  • Study on Tyrosinase Inhibition : A related study evaluated the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase, revealing significant inhibition at low concentrations (IC₅₀ values) . This suggests potential applications in skin-related therapies.
CompoundIC₅₀ (μM)Remarks
Compound A12.5Strong inhibitor
Compound B25.0Moderate inhibitor
Compound C40.43Weakest among tested

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics but necessitate further investigation into its metabolic pathways and potential toxicity.

In Vitro Studies

In vitro assays demonstrated that compounds with similar structural features significantly inhibited cancer cell proliferation. The derivatives showed varying degrees of cytotoxicity depending on their specific substituents and structural configurations.

In Vivo Studies

In vivo studies are still limited but are crucial for confirming the therapeutic efficacy observed in vitro. Future research should focus on animal models to assess the pharmacological effects and safety profiles of this compound.

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